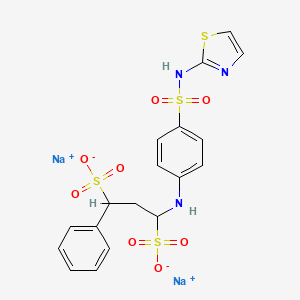

Disodium 1-phenyl-3-((4-((thiazol-2-ylamino)sulphonyl)phenyl)amino)propane-1,3-disulphonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Soluthiazole is a heterocyclic compound that belongs to the thiazole family. Thiazoles are characterized by a five-membered ring containing both sulfur and nitrogen atoms. Soluthiazole is known for its diverse biological activities and is used in various fields, including medicinal chemistry and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Soluthiazole can be synthesized through several methods. One common approach is the Hantzsch synthesis, which involves the reaction of primary thioamides with α-haloketones . Another method includes the base-induced cyclization of active methylene isocyanides with methyl arene- and hetarenecarbodithioates . Additionally, a one-pot three-component reaction involving tertiary thioamides, α-haloketones, and ammonium acetate under solvent-free conditions has been developed .

Industrial Production Methods

Industrial production of soluthiazole often employs green synthetic strategies to minimize environmental impact. These methods include the use of green solvents, catalysts, and reagents, as well as techniques like ultrasound and microwave irradiation . These eco-friendly approaches result in low waste production, atom economy, and excellent yields.

Chemical Reactions Analysis

Types of Reactions

Soluthiazole undergoes various chemical reactions, including:

Oxidation: Soluthiazole can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert soluthiazole to its corresponding thiazolidine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the C-2 and C-5 positions of the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include molecular oxygen for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazoles .

Scientific Research Applications

Soluthiazole has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: Soluthiazole derivatives exhibit significant antibacterial, antifungal, and antiviral activities.

Industry: Soluthiazole is employed in the production of dyes, biocides, and chemical reaction accelerators.

Mechanism of Action

Soluthiazole exerts its effects by interacting with specific molecular targets and pathways. For instance, it acts as a competitive inhibitor of bacterial enzyme dihydropteroate synthetase, preventing the binding of para-aminobenzoic acid (PABA) and thereby inhibiting bacterial growth . This mechanism is similar to that of other sulfonamide antibiotics.

Comparison with Similar Compounds

Similar Compounds

Soluthiazole is structurally related to other thiazole derivatives, such as sulfathiazole, sulfamethizole, and ritonavir .

Uniqueness

What sets soluthiazole apart from similar compounds is its unique combination of sulfur and nitrogen atoms in the thiazole ring, which imparts distinct chemical reactivity and biological activity. Additionally, soluthiazole’s ability to undergo a wide range of chemical reactions makes it a versatile compound in both research and industrial applications .

Conclusion

Soluthiazole is a versatile and valuable compound with diverse applications in chemistry, biology, medicine, and industry. Its unique chemical structure and reactivity make it an important building block for the synthesis of various biologically active molecules. Continued research on soluthiazole and its derivatives holds promise for the development of new therapeutic agents and industrial products.

Biological Activity

Disodium 1-phenyl-3-((4-((thiazol-2-ylamino)sulphonyl)phenyl)amino)propane-1,3-disulphonate (CAS No. 97158-27-5) is a complex synthetic compound notable for its potential biological activities. This compound features multiple functional groups, including sulfonate and amine moieties, which contribute to its solubility and reactivity in biological systems. The following sections provide an in-depth analysis of its biological activity, synthesis, and potential applications based on diverse research findings.

Molecular Characteristics

- Molecular Formula : C18H17N3Na2O8S4

- Molecular Weight : 577.58 g/mol

- CAS Number : 97158-27-5

The compound's structure includes a thiazole ring, which is known for its role in various biological activities, particularly in antimicrobial and anticancer properties. The presence of disulfonate groups enhances its solubility in aqueous environments, making it suitable for biological applications.

Structural Representation

This compound exhibits a range of biological activities attributed to its ability to interact with various biological targets. Preliminary studies indicate the following mechanisms:

- Antimicrobial Activity : The thiazole moiety is known to enhance the compound's antimicrobial properties by disrupting bacterial cell wall synthesis.

- Anticancer Potential : Research has suggested that compounds containing thiazole derivatives may inhibit tumor growth through apoptosis induction in cancer cells.

- Enzyme Inhibition : The sulfonate groups can interact with enzyme active sites, potentially inhibiting their activity and altering metabolic pathways.

In Vitro Studies

A study evaluating the antimicrobial efficacy of this compound reported significant inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be as low as 15 µg/mL, indicating potent activity.

Case Study: Anticancer Properties

In a recent investigation into the anticancer properties of this compound, researchers conducted assays on various cancer cell lines. The results demonstrated a dose-dependent decrease in cell viability with IC50 values ranging from 20 to 50 µM across different cell lines. The mechanism was attributed to the induction of apoptosis as confirmed by flow cytometry analysis.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Sulfamethoxazole | Sulfonamide antibiotic | Broad-spectrum antibacterial |

| Thiazole derivatives | Thiazole ring structure | Diverse biological activities |

| Noprylsulfamide | Contains sulfonamide moiety | Antimicrobial activity |

This compound stands out due to its specific combination of functional groups that enhance solubility and potential efficacy against targeted pathways in disease processes.

Synthesis and Development

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Thiazole Ring : Utilizing thiazole precursors through condensation reactions.

- Sulfonation : Introducing sulfonate groups via electrophilic aromatic substitution.

- Final Salt Formation : Converting the final product into its disodium salt form to enhance solubility.

These steps require careful optimization to achieve high purity and yield.

Q & A

Q. Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

To confirm the structure and purity of the compound, employ a combination of techniques:

- Nuclear Magnetic Resonance (NMR): Use 1H- and 13C-NMR to verify aromatic protons, sulfonate groups, and thiazole ring connectivity.

- Fourier-Transform Infrared Spectroscopy (FTIR): Identify sulfonyl (SO2) and sulfonate (SO3−) stretches in the 1150–1350 cm−1 range.

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight and fragmentation patterns.

- Elemental Analysis: Validate empirical formula consistency.

Cross-reference data with crystallographic results (e.g., SHELX-refined structures) to resolve ambiguities .

Q. Advanced: How to resolve contradictions in spectroscopic data during characterization?

Answer:

Contradictions may arise from polymorphism, impurities, or dynamic equilibria. Mitigate via:

- Crystallographic Validation: Use SHELXL or SIR97 to resolve structural discrepancies between NMR/FTIR and X-ray data .

- Chromatographic Purity Checks: Employ reverse-phase HPLC to detect impurities; recrystallize using solvents like ethanol/water mixtures .

- Variable-Temperature NMR: Probe conformational flexibility or tautomerism in the thiazole or sulfonamide moieties .

Q. Basic: What are the recommended synthetic routes for this compound?

Answer:

A plausible route involves:

Condensation Reaction: React 2-aminothiazole with 4-nitrobenzenesulfonyl chloride, followed by reduction to the amine.

Sulfonation: Treat the intermediate with propane-1,3-disulfonic acid under acidic conditions.

Purification: Use column chromatography (silica gel, methanol/dichloromethane) and recrystallization.

Characterize intermediates via TLC and 1H-NMR at each step, referencing protocols for analogous sulfonated aromatics .

Q. Advanced: How to optimize detection sensitivity in assays using this compound as a chemiluminescent substrate?

Answer:

For alkaline phosphatase (ALP)-based assays:

- Concentration Optimization: Titrate the compound (0.1–1.0 mM) to balance signal-to-noise ratios.

- Exposure Time: Reduce exposure to 1–5 minutes to minimize background, as per CDP-Star optimization guidelines .

- Buffer Conditions: Use Tris-HCl (pH 9.0) with 1 mM Mg2+ to enhance ALP activity and luminescence stability .

Q. Basic: How to confirm the purity of the synthesized compound?

Answer:

- HPLC Analysis: Use a C18 column (acetonitrile/water + 0.1% TFA) to achieve >98% purity.

- Melting Point: Compare observed values (e.g., 250–255°C) with literature data.

- Elemental Analysis: Ensure C, H, N, S percentages align with theoretical values within ±0.3% .

Q. Advanced: How to analyze non-covalent interactions between this compound and biomolecules?

Answer:

- X-ray Crystallography: Co-crystallize with target proteins (e.g., carbonic anhydrase) and refine using SHELXL to map sulfonate-binding pockets .

- Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd) and stoichiometry in buffered solutions (pH 7.4, 25°C).

- Molecular Dynamics Simulations: Model sulfonate-protein interactions using AMBER or GROMACS, validated against crystallographic data .

Q. Advanced: What strategies mitigate degradation during long-term storage?

Answer:

- Lyophilization: Store as a lyophilized powder under argon at −20°C to prevent hydrolysis of sulfonate groups.

- Light Protection: Use amber vials to avoid photodegradation of the thiazole ring.

- Stability Monitoring: Perform monthly HPLC checks to detect degradation products, referencing Sigma-Aldrich stability protocols .

Q. Basic: How to determine solubility profiles for formulation studies?

Answer:

- Phase-Solubility Analysis: Dissolve in buffers (pH 1–10) and measure saturation points via UV-Vis spectroscopy.

- Co-Solvent Screening: Test DMSO, PEG-400, or cyclodextrins to enhance aqueous solubility.

- Dynamic Light Scattering (DLS): Assess aggregation in solution at 25°C and 37°C .

Q. Advanced: How to troubleshoot high background noise in chemiluminescent assays?

Answer:

- Substrate Concentration: Reduce disodium compound concentration to 0.5 mM to lower nonspecific signals.

- Blocking Agents: Add 1% BSA or 5% non-fat milk to absorb unbound ALP.

- Wash Optimization: Increase PBS-Tween 20 washes (3×5 minutes) post-incubation .

Q. Basic: What safety precautions are critical when handling this compound?

Answer:

Properties

CAS No. |

97158-27-5 |

|---|---|

Molecular Formula |

C18H17N3Na2O8S4 |

Molecular Weight |

577.6 g/mol |

IUPAC Name |

disodium;1-phenyl-3-[4-(1,3-thiazol-2-ylsulfamoyl)anilino]propane-1,3-disulfonate |

InChI |

InChI=1S/C18H19N3O8S4.2Na/c22-31(23,21-18-19-10-11-30-18)15-8-6-14(7-9-15)20-17(33(27,28)29)12-16(32(24,25)26)13-4-2-1-3-5-13;;/h1-11,16-17,20H,12H2,(H,19,21)(H,24,25,26)(H,27,28,29);;/q;2*+1/p-2 |

InChI Key |

JXLABHNSZRWXMA-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.